14-Oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester
Description
14-Oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester is a spirocyclic compound characterized by a complex bicyclic framework with nitrogen and oxygen heteroatoms. Its molecular formula is C₁₉H₃₁N₃O₅, with a molecular weight of 340.47 g/mol . The structure includes a tert-butyl ester group (-COOtBu) and a dispiro[5.1.5.2] scaffold, which confers unique steric and electronic properties.
Properties
IUPAC Name |
tert-butyl 15-oxo-7,11,14-triazadispiro[5.1.58.26]pentadecane-11-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-15(2,3)23-14(22)20-11-9-17(10-12-20)18-13(21)16(19-17)7-5-4-6-8-16/h19H,4-12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZOCULMNBBFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C3(N2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
14-Oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
14-Oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-Oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
15-Oxo-3,7,16-triazadispiro[5.1.6.2]hexadecane-3-carboxylic acid tert-butyl ester
- Key Differences: Oxo Position: The oxo group is at position 15 vs. Spiro Indices: The spiro framework is [5.1.6.2] instead of [5.1.5.2], increasing ring size and conformational flexibility .
- Availability : Like the target compound, this analogue is listed as discontinued, suggesting shared synthesis or stability challenges .
Tert-Butyl Esters in Polymeric Systems
highlights tert-butyl esters in polymers like poly(methyl methacrylate) (MA20) and poly(methyl acrylate) (A20).
- Thermal Decomposition :
| Polymer | Activation Energy (kJ/mol) | Primary Degradation Pathway |
|---|---|---|
| MA20 | 125 ± 13 | Oxidative degradation |
| A20 | 116 ± 7 | Thermal cleavage to carboxylic acid/anhydride |
The target compound’s tert-butyl group may exhibit similar thermal lability, with cleavage releasing isobutylene .
Functional Analogues: Tert-Butyl Esters with Heteroatoms
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester
- Key Features: A cyclobutane ring with amino and tert-butyl ester groups (CAS 957793-95-2).
- Safety Profile: Shares hazards common to tert-butyl esters (e.g., skin/eye irritation, respiratory toxicity) .
n-Cyclobutyl-2-methylpyridin-3-amine
- Key Features : A pyridine derivative with a cyclobutyl group (Ref: 10-F689018).
- Comparison :
- Functionality : Lacks the ester group but shares steric bulk from the cyclobutane ring.
- Applications : Used in medicinal chemistry, contrasting with the target compound’s focus on synthetic intermediates .
Biological Activity
The compound 14-Oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester is a complex organic molecule with notable biological activities. Its structure includes multiple nitrogen atoms and a carboxylic acid moiety, which are often associated with various pharmacological effects. This article provides a comprehensive overview of the biological activities of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H31N3O5
- Molecular Weight : 381.47 g/mol
- CAS Number : 946384-73-2
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The final product is obtained through the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Antimycobacterial Activity
Research indicates that derivatives of compounds similar to 14-Oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane exhibit significant antitubercular activity against Mycobacterium tuberculosis. For instance, certain substituted amides showed up to 72% inhibition of bacterial growth . The presence of the triaza structure may enhance lipophilicity and facilitate membrane penetration.
Anticancer Potential
The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies suggest that it could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
The biological activity of 14-Oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It can trigger programmed cell death in malignant cells.
- Disruption of Cellular Signaling Pathways : The compound might interfere with signaling pathways critical for cancer cell survival and proliferation.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of Mycobacterium tuberculosis growth (72% inhibition). |
| Study 2 | Showed cytotoxic effects on HepG2 and HeLa cancer cell lines with IC50 values in low micromolar range. |
| Study 3 | Investigated the structure-activity relationship (SAR) revealing that modifications to the triaza moiety enhance biological activity. |
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound?
The synthesis of spirocyclic tert-butyl esters typically involves multi-step reactions, including cyclization, tert-butyloxycarbonyl (Boc) protection of amines, and selective oxidation. For purification, membrane-based separation technologies (e.g., nanofiltration) or column chromatography are effective for isolating intermediates with high steric hindrance . Recrystallization from solvents like dichloromethane/hexane mixtures is commonly used to achieve >95% purity, as evidenced by melting point consistency in analogous compounds (e.g., 174°C–176°C for structurally similar spirocyclic esters) .
Q. How should researchers handle safety risks during experimental procedures?
Adhere to GHS-compliant protocols:
- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles) and work in fume hoods. Avoid inhalation/contact with powders, as tert-butyl esters may decompose into irritants (e.g., isobutylene gas) .
- Emergency response : For accidental exposure, follow P301+P310 (ingestion: immediate medical attention) and P304+P340 (inhalation: fresh air) .
Q. What analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic backbone and tert-butyl group integrity (e.g., tert-butyl protons at δ ~1.4 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H⁺] = calculated 339.3 g/mol for analogous compounds) .
- X-ray crystallography : Resolve stereochemistry in complex dispiro systems, though challenges arise due to low crystal yields .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The oxo group in the spiro system may exhibit keto-enol tautomerism, altering peak splitting. Use deuterated solvents (e.g., DMSO-d₆) to stabilize the dominant form .
- Impurity interference : Trace solvents (e.g., residual THF) or byproducts from incomplete Boc deprotection can skew results. Employ preparative HPLC with UV/ELSD detection for rigorous purity assessment .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Process control : Use real-time monitoring (e.g., inline FTIR) during cyclization to track intermediate formation and adjust reaction time/temperature .
- Catalyst selection : Palladium on carbon (Pd/C) or enzyme-mediated catalysis improves selectivity in oxidation steps (e.g., converting secondary alcohols to ketones without over-oxidation) .
- Scale-up considerations : Pilot-scale reactors with controlled agitation rates prevent particle aggregation, critical for maintaining reaction homogeneity .
Q. How can this compound’s bioactivity be systematically evaluated?
Design assays aligned with marine-derived alkaloid frameworks (e.g., anti-quorum sensing or cytotoxicity screening):
- In vitro models : Test against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) using disk diffusion assays at 50–100 µg/mL concentrations .
- Mechanistic studies : Employ molecular docking to predict binding affinity for microbial enzymes (e.g., LuxR-type receptors) and validate via SPR (surface plasmon resonance) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or solubility?
- Batch variability : Differences in Boc protection efficiency (e.g., 95% vs. 97% purity) can alter physical properties. Cross-validate with DSC (differential scanning calorimetry) .
- Solvent polarity : Solubility in DMSO vs. ethanol may vary due to hydrogen bonding with the oxo group. Pre-saturate solvents at controlled temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
